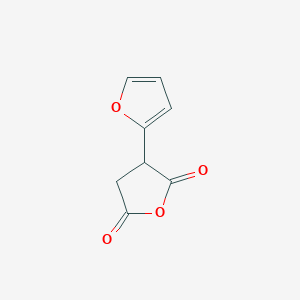
3-(Furan-2-yl)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)oxolane-2,5-dione is an organic compound that belongs to the class of furan derivatives. It is characterized by a furan ring attached to an oxolane-2,5-dione moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Furan-2-yl)oxolane-2,5-dione can be synthesized through various methods. One common approach involves the reaction of furan-2-carboxylic acid with succinic anhydride in the presence of a dehydrating agent such as acetyl chloride or phosphoryl chloride . The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of maleic anhydride followed by cyclization with furan derivatives . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)oxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: The compound readily hydrolyzes to form furan-2-carboxylic acid and succinic acid.
Esterification: Reaction with alcohols leads to the formation of monoesters.
Acylation: It can participate in Friedel-Crafts acylation reactions, forming acylated products.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids.
Esterification: Alcohols in the presence of acid catalysts.
Acylation: Lewis acids such as aluminum chloride.
Major Products
Hydrolysis: Furan-2-carboxylic acid and succinic acid.
Esterification: Monoesters of furan-2-carboxylic acid.
Acylation: Acylated furan derivatives.
Scientific Research Applications
3-(Furan-2-yl)oxolane-2,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)oxolane-2,5-dione involves its interaction with various molecular targets. The furan ring can undergo electrophilic substitution reactions, while the oxolane-2,5-dione moiety can participate in nucleophilic addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: Similar structure but lacks the furan ring.
Maleic anhydride: Contains a similar anhydride moiety but differs in the ring structure.
Furan-2-carboxylic acid: Contains the furan ring but lacks the oxolane-2,5-dione moiety.
Uniqueness
3-(Furan-2-yl)oxolane-2,5-dione is unique due to the presence of both the furan ring and the oxolane-2,5-dione moiety
Properties
CAS No. |
10410-21-6 |
|---|---|
Molecular Formula |
C8H6O4 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3-(furan-2-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C8H6O4/c9-7-4-5(8(10)12-7)6-2-1-3-11-6/h1-3,5H,4H2 |
InChI Key |
NWFDURUFESYTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















